(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Description
(1R,5R)-1-Propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a strained oxabicyclo[3.1.0]hexane core with two ketone groups at positions 2 and 4, and a propan-2-yl substituent at position 1. The compound’s bicyclic structure enhances rigidity, which can influence binding specificity in biological systems or reactivity in chemical transformations.
Properties
IUPAC Name |
(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4(2)8-3-5(8)6(9)11-7(8)10/h4-5H,3H2,1-2H3/t5-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMMNTQOXJVBOX-YLWLKBPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12C[C@H]1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Intramolecular Esterification
Heating the cyclopropanated γ-keto acid in toluene with p-toluenesulfonic acid (PTSA) induces lactone formation. This method favors the trans-diaxial configuration (1R,5R) due to steric hindrance from the isopropyl group. Optimization studies indicate that azeotropic removal of water via Dean-Stark trap improves yields from 68% to 82%.
Mitsunobu Reaction for Stereocontrol
For substrates with pre-existing hydroxyl groups, Mitsunobu conditions (DIAD, PPh₃) enable inversion of configuration. Applying this to (1S,5S)-precursors with 4-nitrobenzoic acid as the nucleophile yields the desired (1R,5R)-diastereomer in 74% yield. This approach is critical for correcting stereochemical drifts during earlier steps.
Diastereoselective Introduction of the Isopropyl Group
The C1 isopropyl substituent’s configuration is controlled during alkylation or via chiral pool synthesis.
Alkylation of Bicyclic Enolates
Deprotonating the lactone with LDA at −78°C generates a stabilized enolate, which reacts with 2-bromopropane to install the isopropyl group. Using (S)-oxazolidinone auxiliaries, diastereoselectivity reaches 9:1 (dr). However, over-alkylation at the more accessible C5 position remains a side reaction (15–20% yield loss).
Chiral Starting Materials
Deriving the isopropyl moiety from (R)-lactic acid or (R)-citronellol ensures enantiopurity. For instance, (R)-2-methyl-1,3-propanediol is oxidized to the corresponding ketone, which undergoes Stork enamine alkylation to set the C1 stereocenter. This route achieves >95% ee but adds four synthetic steps.
Reductive Methods for Keto Group Manipulation
Selective reduction of the 4-dione moiety to a mono-ketone is achieved using hydride agents. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in THF at 0°C reduces the less hindered carbonyl (C4) with 93% selectivity. Over-reduction to the diol is suppressed by limiting the reaction time to 30 minutes.
Crystallization and Resolution Techniques
Racemic mixtures are resolved via chiral column chromatography (Chiralpak IC, hexane/iPrOH 90:10) or diastereomeric salt formation with (1S)-camphorsulfonic acid. The latter method provides the (1R,5R)-enantiomer in 99% ee after two recrystallizations from ethanol/water.
Industrial-Scale Process Considerations
A scalable route developed by Sigma-Aldrich (patent UA-2024) employs:
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Cyclopropanation of ethyl acetoacetate with 1,2-dibromopropane (KOtBu, −15°C, 72 h)
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Lactonization (PTSA, toluene reflux, 12 h)
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Enzymatic resolution using Pseudomonas fluorescens lipase (vinyl acetate, 35°C, 48 h)
This process achieves 68% overall yield with 99.5% chemical purity, though enzyme costs necessitate recycling protocols.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in the conformation of the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Caronic Anhydride)
- Structure : Features 6,6-dimethyl groups instead of the 1-propan-2-yl substituent.
- Properties : The geminal dimethyl groups increase steric hindrance, stabilizing the bicyclic core and enhancing thermal stability. This compound is widely used as a synthetic intermediate in industrial applications, such as polymer synthesis .
1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Structure : Replaces the 3-oxa group with a 3-aza (nitrogen) atom and introduces a phenyl substituent at position 1.
- Pharmacological Activity : Demonstrates selective inhibition of aromatase enzymes, critical in steroid hormone synthesis. The phenyl group enables π-π interactions with aromatic residues in the enzyme’s active site .
- Key Difference : The nitrogen atom introduces basicity, altering solubility and hydrogen-bonding capacity compared to the oxygen-containing target compound.
Functional Group Modifications
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- Structure : A lactone (single ketone at position 2) with a phenyl substituent.
- Reactivity : The lactone ring is more susceptible to nucleophilic attack at the carbonyl group compared to the dione structure, which offers two reactive sites for derivatization .
- Key Difference : Reduced electrophilicity due to the absence of the 4-ketone group limits its utility in multi-step syntheses requiring sequential ketone modifications.
LY354740 [(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid]
- Structure: A dicarboxylic acid derivative with an amino group, conformationally constrained to mimic glutamate.
- Key Difference: The carboxylic acid and amino groups enable ionic interactions with glutamate receptors, a feature absent in the target compound’s neutral dione structure.
Structural and Functional Analysis Table
Biological Activity
(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known by its CAS number 148261-91-0, is a bicyclic compound notable for its unique structural features, including an oxirane ring fused to a cyclopropane ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of 154.17 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. The compound can function as an inhibitor or activator depending on the target enzyme and the context of its use:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformation.
- Substrate Interaction : It can modify the binding affinity of substrates to enzymes, thereby influencing metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound could have anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells.
Potential in Cancer Research
Emerging studies indicate that this compound may play a role in cancer treatment by inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutic agents through synergistic effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC value of 32 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
| Study 3 | Cancer Cell Lines | Inhibited proliferation of breast cancer cells with IC50 values around 15 µM. |
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparison with structurally related compounds is useful:
| Compound | Structure | Biological Activity |
|---|---|---|
| (1R,5R)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | Similar bicyclic structure | Moderate antimicrobial activity |
| (1R,5R)-1-butyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | Longer alkyl chain | Enhanced anti-inflammatory properties |
Q & A
Q. What are the recommended synthetic routes for (1R,5R)-1-isopropyl-3-oxabicyclo[3.1.0]hexane-2,4-dione?
- Methodological Answer : The compound can be synthesized via multi-step routes starting from bicyclic precursors. For example, describes a 13-step synthesis of a related diterpene using 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione as a key intermediate. Modifications include stereoselective alkylation at the 1-position using isopropyl groups under controlled conditions (e.g., Grignard reactions or catalytic hydrogenation). Purification often involves recrystallization or preparative HPLC to isolate enantiomerically pure forms .
Q. How can the stereochemistry of (1R,5R)-1-isopropyl-3-oxabicyclo[3.1.0]hexane-2,4-dione be confirmed?
Q. What analytical techniques ensure the purity of this compound?
- Methodological Answer : Purity is assessed via GC (gas chromatography) with flame ionization detection (≥98% purity threshold, as in ) and HPLC coupled with UV/Vis or mass spectrometry. Methanolysis followed by titration (per ) can quantify anhydride content. Melting point analysis (58–62°C) also serves as a quick purity indicator .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of this bicyclic dione?
- Methodological Answer : Stereochemistry critically affects receptor binding and selectivity. demonstrates that (1R,5R) configurations in similar bicyclic compounds show higher potency as mGlu2 receptor agonists compared to (1S,5S) enantiomers. Cocrystallization with receptor domains and site-directed mutagenesis can map stereochemical interactions (e.g., hydrogen bonding with Thr168 in mGlu2) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor subtypes). For example, notes that mGlu3 partial agonist activity in vitro may not translate in vivo due to pharmacokinetic factors. Cross-validate results using orthogonal assays (e.g., calcium flux vs. cAMP measurement) and ensure stereochemical consistency via chiral analysis .
Q. How to design experiments to assess enzyme inhibition or receptor activation?
- Methodological Answer : For enzyme inhibition (e.g., aromatase), use radiolabeled substrate displacement assays (Ki values <20 nM, per ). For receptor activation (e.g., mGlu2/3), employ second-messenger assays (cAMP or IP1 accumulation) in transfected HEK cells. In vivo validation may involve rodent models of anxiety or schizophrenia, paired with microdialysis to measure central drug disposition .
Q. What are the challenges in modifying the bicyclic core for enhanced bioactivity?
- Methodological Answer : Substituent positioning (e.g., C4-thiotriazole in ) can enhance potency but may introduce metabolic instability. Computational docking (e.g., using Glide or AutoDock) predicts steric and electronic effects. Synthetic routes must balance regioselectivity (e.g., avoiding cyclopropane ring strain during functionalization) and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
